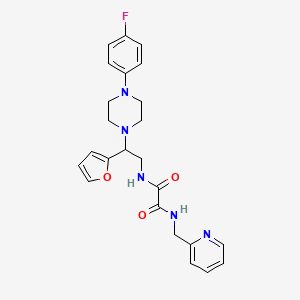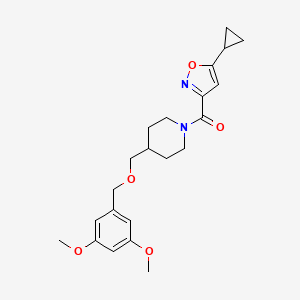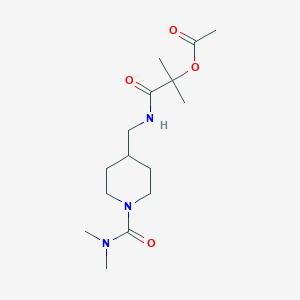
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Antimalarial Activity
Piperidine derivatives have been studied for their potential as antimalarial agents. Research has shown that certain 1,4-disubstituted piperidines exhibit high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . These compounds have been evaluated for their inhibitory effects on parasite growth, with some showing promising results in terms of potency and selectivity, indicating their potential use in developing new antimalarial drugs.
Antimicrobial Agents
The structural backbone of piperidine derivatives has been utilized to synthesize novel antimicrobial agents. Studies have focused on creating compounds that exhibit significant antibacterial and antifungal activities . The incorporation of the piperidine moiety into these compounds is crucial for their biological activity, making them potential candidates for treating various microbial infections.
CNS-Inhibitors and Anti-inflammatory Agents
Piperidine-based compounds have been found to possess central nervous system (CNS) inhibitory and anti-inflammatory properties. These compounds can be used for inhibiting emesis or mental disorders, and as ORL1-receptor agonists, antimuscarinic agents, and in the treatment of glaucoma . Their diverse pharmacological properties make them valuable in the research and development of new CNS drugs.
Obesity and Type 2 Diabetes Treatment
Some piperidine derivatives have been identified as potential therapeutic agents for obesity and type 2 diabetes. These compounds can act as selective NOP antagonists, which are receptors involved in the regulation of appetite and energy balance . By targeting these receptors, piperidine derivatives could provide a new approach to managing these metabolic disorders.
Anticancer Applications
Piperidine derivatives are being explored for their anticancer properties. They have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . The ability of these compounds to interfere with cancer cell growth and spread makes them promising candidates for further research in cancer therapy.
Drug Synthesis and Design
Piperidine derivatives are important synthetic blocks for drug construction. Their synthesis and functionalization are key areas of research in medicinal chemistry. The development of fast and cost-effective methods for the synthesis of biologically active piperidine derivatives is an ongoing task, with the aim of discovering and evaluating potential new drugs .
特性
IUPAC Name |
[1-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-11(19)22-15(2,3)13(20)16-10-12-6-8-18(9-7-12)14(21)17(4)5/h12H,6-10H2,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKGCICUDPGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

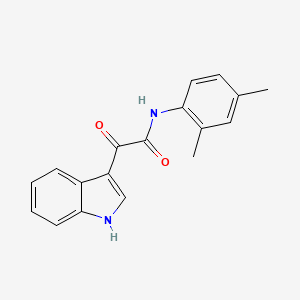
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)
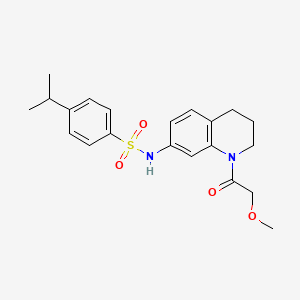
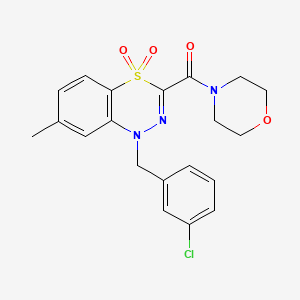
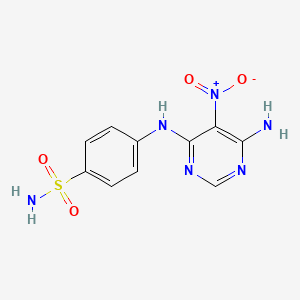
![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)
![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)
